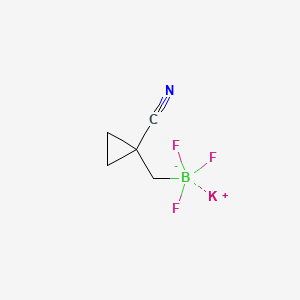![molecular formula C9H17N B13550772 Decahydrocyclopenta[d]azepine](/img/structure/B13550772.png)
Decahydrocyclopenta[d]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decahydrocyclopenta[d]azepine is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepine family, which is known for its diverse biological and chemical properties. The molecular formula of this compound is C9H17N, and it has a monoisotopic mass of 139.136093 Da .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decahydrocyclopenta[d]azepine can be achieved through various methods. One common approach involves the recyclization of small and medium carbo-, oxa-, or azacyclanes. Another method is the multicomponent heterocyclization reactions, which allow for the preparation of various compounds with azepine scaffolds .
Industrial Production Methods
Industrial production of this compound often involves one-pot synthesis procedures. These methods are efficient and cost-effective, making them suitable for large-scale production. The use of electrocyclization reactions, particularly [1,7]-electrocyclization, is also prevalent in the industrial synthesis of azepine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Decahydrocyclopenta[d]azepine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by various reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often employed in the reduction of this compound.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound .
Applications De Recherche Scientifique
Decahydrocyclopenta[d]azepine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, azepine derivatives have shown potential as anticonvulsants, analgesics, and antidepressants. Additionally, these compounds are used in the development of new drugs for the treatment of psychiatric disorders, autoimmune diseases, and cancer .
Mécanisme D'action
The mechanism of action of Decahydrocyclopenta[d]azepine involves its interaction with specific molecular targets and pathways. For instance, azepine derivatives are known to inhibit sodium channel firing, which can help in treating seizure activity. These compounds also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azepine: A seven-membered heterocyclic compound with one nitrogen atom.
Benzodiazepine: Contains a benzene ring fused to a diazepine ring.
Oxazepine: Contains an oxygen atom in the seven-membered ring.
Thiazepine: Contains a sulfur atom in the seven-membered ring
Uniqueness
Decahydrocyclopenta[d]azepine is unique due to its specific ring structure and the presence of a nitrogen atom. This configuration imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness .
Propriétés
Formule moléculaire |
C9H17N |
|---|---|
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
1,2,3,4,5,5a,6,7,8,8a-decahydrocyclopenta[d]azepine |
InChI |
InChI=1S/C9H17N/c1-2-8-4-6-10-7-5-9(8)3-1/h8-10H,1-7H2 |
Clé InChI |
MBCQCLOAEMISBA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCNCCC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


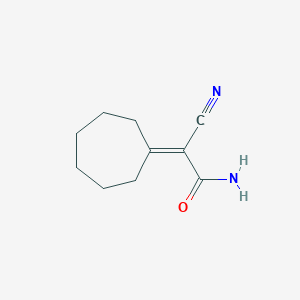
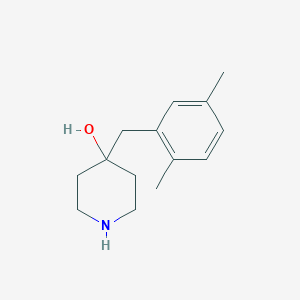
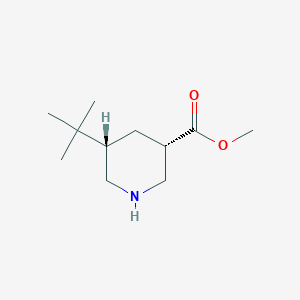
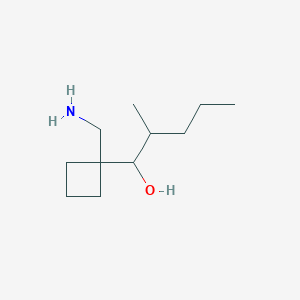
![5-[(1-Benzyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13550710.png)
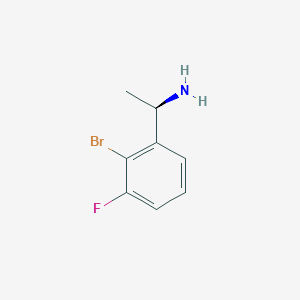
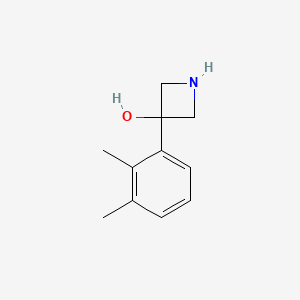
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13550741.png)
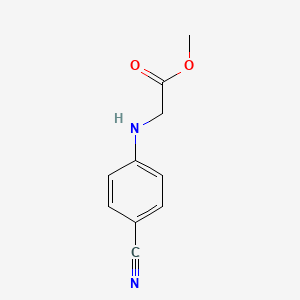
![6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B13550758.png)

![1-Azaspiro[4.4]nonane-3-sulfonamidehydrochloride](/img/structure/B13550786.png)
![2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13550794.png)
